molecular formula C14H17N3O5S B6963615 2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid

2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid

Cat. No.: B6963615
M. Wt: 339.37 g/mol
InChI Key: OFSMJFKUPQYLQJ-UHFFFAOYSA-N
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Description

2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a methyl group and a carboxylic acid group, along with a sulfonylamino group attached to a phenyl ring that is further substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sulfonylamino group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the propan-2-yloxy group: This can be done through an etherification reaction using an appropriate alkyl halide and a base.

    Final functionalization: The carboxylic acid group can be introduced through various methods, including oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The sulfonylamino group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme activities or protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target proteins, while the pyrazole ring may participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[(4-methoxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid
  • 2-Methyl-4-[(4-ethoxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid
  • 2-Methyl-4-[(4-butoxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid

Uniqueness

2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or binding affinity compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

2-methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-9(2)22-10-4-6-11(7-5-10)23(20,21)16-12-8-15-17(3)13(12)14(18)19/h4-9,16H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSMJFKUPQYLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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